N'-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide
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Overview
Description
N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is a heterocyclic compound that contains both benzothiazole and chlorobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole derivatives with 4-chlorobenzene-1-carboximidamide under specific conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Materials Science: It is used in the development of novel materials with unique optical and electronic properties.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
5-Nitro-1,2-benzothiazol-3-amine: Studied for its potential to modulate protein aggregation.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Investigated for its inhibitory activity against specific ion channels.
Uniqueness
N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and chlorobenzene moieties allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
CAS No. |
767610-58-2 |
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Molecular Formula |
C14H10ClN3S |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N'-(1,2-benzothiazol-3-yl)-4-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C14H10ClN3S/c15-10-7-5-9(6-8-10)13(16)17-14-11-3-1-2-4-12(11)19-18-14/h1-8H,(H2,16,17,18) |
InChI Key |
UKNVRLOCGQJCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)N=C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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